3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one
Overview
Description
3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one: is a synthetic steroidal compound. It is structurally related to the naturally occurring hormone estrone. This compound is characterized by the presence of a hydroxyl group at the third carbon, a norpregnane skeleton, and a triene system involving the first, third, and fifth carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one typically involves multiple steps starting from a suitable steroidal precursor. One common method involves the following steps:
Oxidation: of the precursor to introduce a ketone group at the 20th position.
Reduction: to convert the ketone group into a hydroxyl group at the third position.
Dehydrogenation: to form the triene system.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar steps but optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various halogenating agents, acids, and bases.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, ethers, esters.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of other steroidal compounds.
- Studied for its reactivity and transformation under various chemical conditions.
Biology:
- Investigated for its potential effects on biological systems, particularly its interaction with hormone receptors.
Medicine:
- Explored for its potential therapeutic applications, including hormone replacement therapy and treatment of hormone-related disorders.
Industry:
- Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one involves its interaction with hormone receptors, particularly estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction can lead to various physiological effects, depending on the tissue and context.
Comparison with Similar Compounds
Estrone: A naturally occurring estrogen with a similar structure but differing in the presence of a ketone group at the third position.
Estradiol: Another natural estrogen with a hydroxyl group at both the third and seventeenth positions.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing in the presence of an ethinyl group at the seventeenth position.
Uniqueness: 3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its synthetic nature allows for precise control over its structure and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(8S,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREDZMAPXFYEQW-LTFPLMDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937232 | |
Record name | 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1667-98-7 | |
Record name | NSC25691 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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